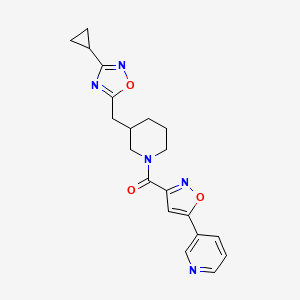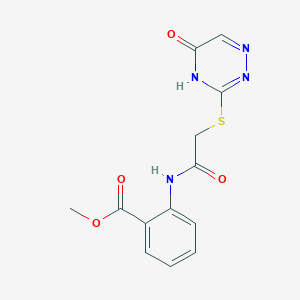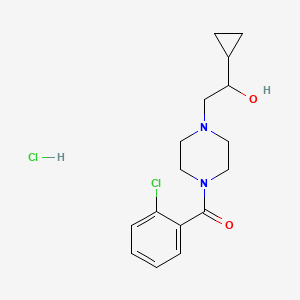![molecular formula C20H20N6O4S B2699154 1-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide CAS No. 1189872-52-3](/img/structure/B2699154.png)
1-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an imidazole ring, a pyridazine ring, and a dihydrobenzo[b][1,4]dioxin ring. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The presence of multiple aromatic rings in the compound suggests that it may have a planar structure. The electron-donating and withdrawing groups present in the molecule could also influence its electronic structure .Chemical Reactions Analysis
The compound contains several reactive sites, including the amino group and the carbonyl group, which could undergo various chemical reactions. For example, the amino group could participate in condensation reactions, while the carbonyl group could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups in this compound suggests that it may have good solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-[6-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-ethyl-1H-imidazole-4-carboxamide”:
Pharmacological Research
This compound has shown potential in pharmacological research due to its complex structure, which includes multiple bioactive moieties. The presence of the imidazole ring, pyridazine core, and benzodioxin group suggests it could interact with various biological targets, making it a candidate for drug development. Studies have indicated that similar compounds exhibit activities such as anti-inflammatory, antitumor, and antimicrobial effects .
Cancer Therapy
The compound’s structure suggests it could be explored for anticancer properties. The imidazole and pyridazine rings are known to interact with DNA and enzymes involved in cell proliferation. Research on related compounds has shown promising results in inhibiting cancer cell growth and inducing apoptosis . This makes it a potential candidate for developing new cancer therapies.
Neurological Disorders
Compounds containing the benzodioxin moiety have been studied for their effects on the central nervous system. They have shown potential in treating neurological disorders such as schizophrenia, depression, and anxiety by modulating neurotransmitter receptors . The unique structure of this compound could be investigated for similar applications, potentially leading to new treatments for these conditions.
Cardiovascular Diseases
The pyridazine ring in the compound is known for its cardiovascular activity. Similar compounds have been used as antihypertensive agents and in the treatment of other cardiovascular diseases . Research could focus on the compound’s ability to modulate blood pressure and heart rate, providing new avenues for cardiovascular therapy.
Antimicrobial Agents
The imidazole ring is a common feature in many antimicrobial agents. This compound could be explored for its potential to inhibit the growth of bacteria, fungi, and viruses . Its unique structure might offer advantages over existing antimicrobial drugs, such as improved efficacy or reduced resistance.
Enzyme Inhibition
The compound’s structure suggests it could act as an enzyme inhibitor. Enzyme inhibitors are crucial in treating various diseases, including cancer, diabetes, and infectious diseases . Research could focus on identifying specific enzymes that the compound inhibits, leading to the development of new therapeutic agents.
Anti-inflammatory Applications
The presence of the benzodioxin and imidazole moieties suggests potential anti-inflammatory properties. Compounds with these structures have been shown to inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines . This compound could be investigated for its ability to treat inflammatory diseases such as arthritis and inflammatory bowel disease.
Antioxidant Properties
The compound may also exhibit antioxidant properties due to its benzodioxin moiety. Antioxidants are important in protecting cells from oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders . Research could explore the compound’s ability to scavenge free radicals and protect against oxidative damage.
Eigenschaften
IUPAC Name |
1-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-ethylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S/c1-2-21-20(28)14-10-26(12-22-14)17-5-6-19(25-24-17)31-11-18(27)23-13-3-4-15-16(9-13)30-8-7-29-15/h3-6,9-10,12H,2,7-8,11H2,1H3,(H,21,28)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUJITIIPOVZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2699071.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2699074.png)
![methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2699078.png)

![4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2699080.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2699082.png)

![2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2699087.png)
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2699088.png)
![N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2699091.png)
![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B2699092.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2699094.png)